

A Technical Guide to the Physical Properties of 3-Hydroxy-2-nitrobenzoic Acid

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Compound of Interest

Compound Name: 3-Hydroxy-2-nitrobenzoic acid

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Section 1: Introduction and Scope

3-Hydroxy-2-nitrobenzoic acid (CAS No. 602-00-6) is a substituted aromatic carboxylic acid of significant interest to researchers in organic synthesis and drug development. Its utility as a versatile chemical intermediate stems from the unique electronic and steric arrangement of its three functional groups—carboxyl, hydroxyl, and nitro—on the benzene ring.^[1] Understanding the fundamental physical properties of this compound is a non-negotiable prerequisite for its effective use, enabling accurate reaction design, purification strategy, and formulation development.

This technical guide provides a comprehensive overview of the core physical properties of **3-Hydroxy-2-nitrobenzoic acid**. As a Senior Application Scientist, the objective is not merely to list data but to provide context, explain the causality behind experimental methodologies, and offer field-proven insights. This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals, moving from basic identification to complex analytical characterization. We will delve into macroscopic properties, physicochemical constants, and spectroscopic signatures, grounding each section in both established data and the self-validating protocols required for scientific integrity.

Section 2: Chemical Identity

Unambiguous identification is the foundation of all chemical research. The following table summarizes the key identifiers for **3-Hydroxy-2-nitrobenzoic acid**, sourced from authoritative chemical databases.

Identifier	Value	Source(s)
IUPAC Name	3-hydroxy-2-nitrobenzoic acid	[2] [3]
CAS Number	602-00-6	[2] [4]
Molecular Formula	C ₇ H ₅ NO ₅	[2] [3]
Molecular Weight	183.12 g/mol	[3]
Canonical SMILES	C1=CC(=C(C(=C1)O)[O-])C(=O)O	[3] [5]
InChI Key	KPDBKQKRDJPBRM-UHFFFAOYSA-N	[2] [3] [5]

Section 3: Macroscopic and Thermal Properties

The bulk physical properties of a compound dictate its handling, storage, and processing requirements. **3-Hydroxy-2-nitrobenzoic acid** is typically supplied as a crystalline solid.

Property	Value	Source(s)
Appearance	White to light yellow or orange crystalline powder	[1] [2] [6]
Melting Point	176 - 184 °C (Multiple ranges reported)	[2] [6]
Boiling Point	362.9 °C (at 760 mmHg)	[6] [7]
Density	1.631 g/cm ³	[6]
Solubility	Soluble in hot water, ethanol, and ether; Slightly soluble in DMSO and methanol.	[1] [8]

Expertise & Experience: Interpreting Melting Point Discrepancies

The observed variation in the reported melting point (e.g., 176-182°C vs. 179-181°C) is common in technical literature and underscores a critical concept: melting point is a robust

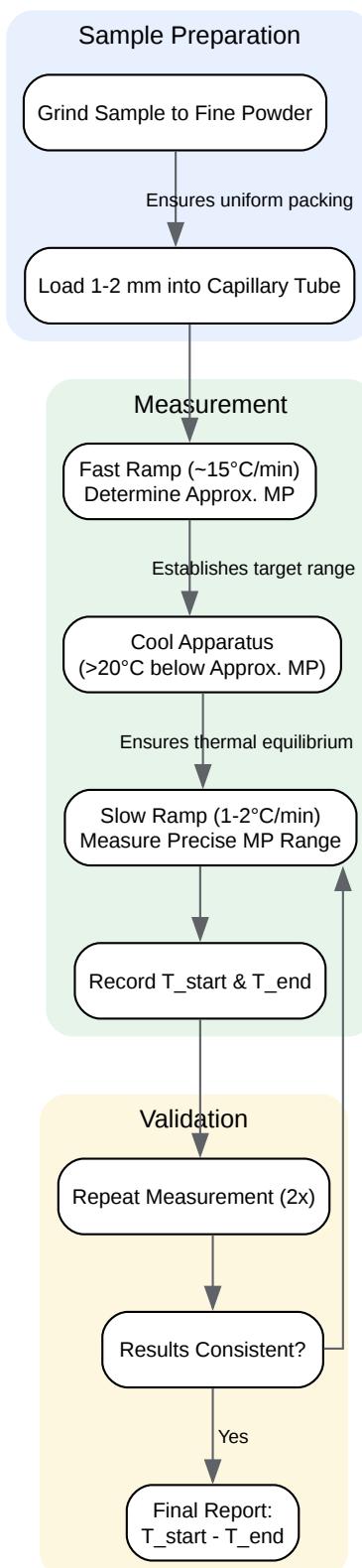
indicator of purity.[2][6] A sharp melting range (typically $< 1^{\circ}\text{C}$) is characteristic of a highly pure compound. Conversely, the presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range.[9] The different reported values may reflect varying levels of purity between batches or differences in experimental technique, such as the heating rate. For rigorous identity confirmation, a mixed melting point analysis with an authentic standard is the authoritative method.

Protocol 3.1: Standardized Melting Point Determination

This protocol describes a self-validating system for obtaining an accurate melting point range using a capillary-based apparatus.

- Sample Preparation:
 - Ensure the sample is completely dry and finely powdered. Grind a small amount using a mortar and pestle if necessary. This ensures uniform heat transfer.
 - Load the sample into a capillary tube (sealed at one end) to a depth of 1-2 mm by tapping the open end into the powder and then gently tapping the sealed end on a hard surface.[9][10] An excessive amount of sample will lead to a broader, inaccurate melting range.[9]
- Initial Rapid Determination:
 - Place the capillary in the heating block of the melting point apparatus.
 - Set a rapid heating rate ($\sim 10\text{-}20^{\circ}\text{C}/\text{min}$) to quickly determine an approximate melting temperature.[11] This saves time and establishes the range for the precise measurement.
- Accurate Determination:
 - Allow the apparatus to cool to at least 20°C below the approximate melting point.
 - Insert a fresh capillary with the sample.
 - Set a slow heating rate ($1\text{-}2^{\circ}\text{C}/\text{min}$) starting from about 15°C below the expected melting point.[11] A slow rate is crucial for allowing the system to remain in thermal equilibrium, yielding an accurate range.

- Data Recording:
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last solid crystal melts.
 - The melting point is reported as the range $T_1 - T_2$.
- Validation:
 - Repeat the accurate determination at least twice with fresh samples. Consistent results (within 1°C) validate the measurement.

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Caption: Workflow for accurate melting point determination.

Section 4: Physicochemical Properties

Acid Dissociation Constant (pKa)

The pKa is a quantitative measure of a molecule's acidity in solution. For **3-Hydroxy-2-nitrobenzoic acid**, two acidic protons are present: one on the carboxylic acid group and one on the phenolic hydroxyl group. The carboxylic acid proton is significantly more acidic. Due to the electron-withdrawing effects of the adjacent nitro group and the hydroxyl group, the acidity of the carboxylic acid is enhanced relative to benzoic acid ($pKa \approx 4.2$).

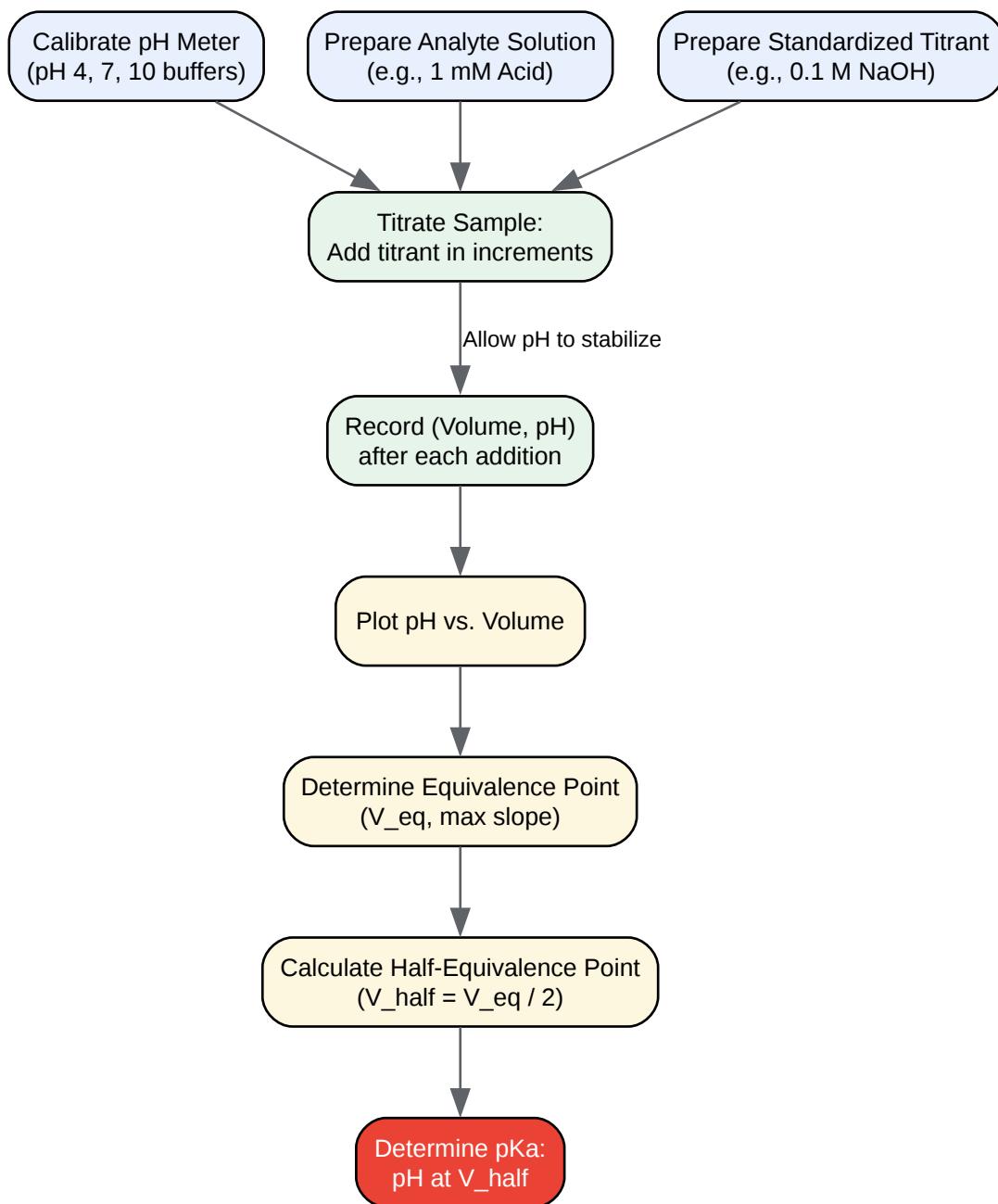
A predicted pKa value for the most acidic proton (carboxylic acid) is 2.07 ± 0.10 .^{[7][8]} It is critical for researchers to note that this is a computationally predicted value. While useful for initial estimations, an experimental determination is required for applications sensitive to pH, such as liquid chromatography method development or formulation science.

Protocol 4.1: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for experimentally determining pKa values.^{[12][13]} It relies on monitoring pH changes as a known concentration of titrant is added to the sample solution.

- System Calibration & Preparation:
 - Calibrate a pH meter and electrode using at least two, preferably three, standard buffers (e.g., pH 4.00, 7.00, 10.00).^{[2][14]} This ensures the accuracy of all subsequent pH measurements.
 - Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free, as dissolved CO₂ can interfere with the titration.
 - Accurately prepare a solution of **3-Hydroxy-2-nitrobenzoic acid** (e.g., 1 mM) in deionized water.^{[2][14]} A cosolvent may be used if solubility is low, but this will yield an apparent pKa (pKa') specific to that solvent system.
- Titration Procedure:

- Place a known volume (e.g., 20 mL) of the acid solution in a jacketed beaker to maintain a constant temperature.[14]
 - Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
 - Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.05-0.10 mL).
 - After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the pH.
- Data Analysis & pKa Determination:
 - Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
 - Identify the equivalence point, which is the point of maximum slope on the curve. This can be found visually or by calculating the first derivative ($\Delta\text{pH}/\Delta\text{V}$).
 - The pKa is the pH at the half-equivalence point (the volume of titrant that is exactly half of the volume required to reach the equivalence point).[2][15] At this point, the concentrations of the acid and its conjugate base are equal.

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Caption: Logical workflow for pKa determination via potentiometry.

Section 5: Spectroscopic and Spectrometric Characterization

Spectroscopic data provides a molecular fingerprint, essential for structural confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ^1H NMR: Experimental proton NMR data has been reported for **3-Hydroxy-2-nitrobenzoic acid**.^[4]
 - Spectrum: ^1H NMR (400 MHz, DMSO-d₆)
 - Signals: δ 13.8 (broad s, 1H), 11.21 (s, 1H), 7.47 (t, J = 8.0 Hz, 1H), 7.39 (dd, J' = 8.0 Hz, J'' = 1.6 Hz, 1H), 7.30 (dd, J'' = 7.6 Hz, J'' = 0.8 Hz, 1H).^[4]
 - Interpretation:
 - δ 13.8 (broad s, 1H): This downfield, broad signal is characteristic of the highly deshielded and exchangeable carboxylic acid proton.
 - δ 11.21 (s, 1H): This signal corresponds to the phenolic hydroxyl proton. Its singlet nature indicates it is not strongly coupled to other protons.
 - δ 7.47 (t, 1H): This triplet represents the proton at position 5 of the ring, coupled to the protons at positions 4 and 6.
 - δ 7.39 (dd, 1H): This doublet of doublets is likely the proton at position 4.
 - δ 7.30 (dd, 1H): This doublet of doublets corresponds to the proton at position 6.
- ^{13}C NMR: Specific experimental ^{13}C NMR data for **3-Hydroxy-2-nitrobenzoic acid** was not located in the surveyed literature. However, based on the structure, seven distinct carbon signals are expected: one for the carboxyl carbon (typically >165 ppm), and six for the aromatic carbons, whose chemical shifts would be influenced by the attached functional groups.

Protocol 5.1: Sample Preparation for NMR Spectroscopy

- Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, as used in the reference data).^[16]

- Concentration: For ^1H NMR, dissolve 5-25 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[16][17]
- Homogenization: Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube to prevent magnetic field distortions.[17]
- Reference Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration unless the solvent peak is used as a secondary reference.[18]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula.

- Data: Electrospray Ionization (ESI-MS) in negative mode has been reported.[4]
- Result: Calculated mass: 183.02; Observed mass: 182.10 $[\text{M}-\text{H}]^-$.[4]
- Interpretation: The observed mass corresponds to the parent molecule having lost a proton ($[\text{M}-\text{H}]^-$), which is a common and expected ionization pathway for a carboxylic acid in negative ESI mode. The result confirms the molecular weight of 183.12 g/mol .

Infrared (IR) Spectroscopy

An experimental IR spectrum for **3-Hydroxy-2-nitrobenzoic acid** was not found in the surveyed literature. However, the expected characteristic absorption bands can be predicted based on its functional groups.

- O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm^{-1} .
- O-H Stretch (Phenol): A broad band is expected around 3200-3600 cm^{-1} . This may be superimposed on the carboxylic acid O-H stretch.
- C-H Stretch (Aromatic): Peaks are expected just above 3000 cm^{-1} .

- C=O Stretch (Carboxylic Acid): A strong, sharp peak is expected around 1700-1725 cm⁻¹. Conjugation and hydrogen bonding may shift this value.
- N=O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
- C=C Stretch (Aromatic): Medium to weak peaks are expected in the 1450-1600 cm⁻¹ region.

Protocol 5.2: Sample Preparation for IR Spectroscopy (Thin Film Method)

- Solution Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride, acetone).[1][19]
- Film Deposition: Place a drop of the solution onto the surface of a single IR-transparent salt plate (e.g., NaCl or KBr).[1][19]
- Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, solid film of the analyte on the plate.[19]
- Analysis: Place the plate in the spectrometer's sample holder and acquire the spectrum. If the signal is too weak, add another drop of solution and re-evaporate. If it is too strong, clean the plate and use a more dilute solution.

Section 6: Safety and Handling

Based on available Safety Data Sheets (SDS), **3-Hydroxy-2-nitrobenzoic acid** is classified as a hazardous chemical.

- Hazards:
 - Causes skin irritation (H315).[5]
 - Causes serious eye irritation (H319).[5]
 - May cause respiratory irritation (H335).[5]

- Recommended Precautions:
 - Use only in a well-ventilated area, such as a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Avoid breathing dust.
 - Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.
 - Keep away from strong oxidizing agents and strong bases.

Section 7: Conclusion

This guide has detailed the essential physical properties of **3-Hydroxy-2-nitrobenzoic acid**, providing a foundation for its safe and effective use in a research setting. We have presented key identifiers, macroscopic properties, and a predicted pKa value, while also delving into its spectroscopic signatures from ^1H NMR and mass spectrometry. By including standardized, self-validating protocols for key measurements, this document emphasizes the importance of experimental rigor. The provided data and methodologies serve as a reliable starting point for any scientist or developer incorporating this versatile compound into their work.

Section 8: References

- ChemBK. (2024, April 9). **3-Hydroxy-2-nitrobenzoic acid**. Retrieved January 10, 2026, from [\[Link\]](#)
- University of Calgary. (n.d.). Melting point determination. Retrieved January 10, 2026, from [\[Link\]](#)
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved January 10, 2026, from [\[Link\]](#)

- Ibbas, F. (2021, September 19). experiment (1) determination of melting points. SlideShare. Retrieved January 10, 2026, from [\[Link\]](#)
- Organamation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 10, 2026, from [\[Link\]](#)
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 10, 2026, from [\[Link\]](#)
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 10, 2026, from [\[Link\]](#)
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 10, 2026, from [\[Link\]](#)
- University of Oxford. (n.d.). NMR Sample Preparation. Retrieved January 10, 2026, from [\[Link\]](#)
- Williamson, K. L., & Masters, K. M. (n.d.). Experiment 1 - Melting Points. Retrieved January 10, 2026, from [\[Link\]](#)
- University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved January 10, 2026, from [\[Link\]](#)
- University of Cambridge, Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved January 10, 2026, from [\[Link\]](#)
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 10, 2026, from [\[Link\]](#)
- ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved January 10, 2026, from [\[Link\]](#)
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved January 10, 2026, from [\[Link\]](#)

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 10, 2026, from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 293291, **3-Hydroxy-2-nitrobenzoic acid**. Retrieved January 10, 2026, from [\[Link\]](#)
- Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved January 10, 2026, from [\[Link\]](#)
- California State University, Stanislaus. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved January 10, 2026, from [\[Link\]](#)
- LookChem. (n.d.). **3-Hydroxy-2-nitrobenzoic acid**. Retrieved January 10, 2026, from [\[Link\]](#)
- WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved January 10, 2026, from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 293291. Retrieved January 10, 2026, from [\[Link\]](#)
- NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. Retrieved January 10, 2026, from [\[Link\]](#)
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002466). Retrieved January 10, 2026, from [\[Link\]](#)
- NIST. (n.d.). Mass Spectrum of Benzoic acid, 2-hydroxy-3-nitro-. Retrieved January 10, 2026, from [\[Link\]](#)
- NP-MRD. (n.d.). ^{13}C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved January 10, 2026, from [\[Link\]](#)
- iChemical. (n.d.). **3-Hydroxy-2-nitrobenzoic acid**, CAS No. 602-00-6. Retrieved January 10, 2026, from [\[Link\]](#)
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0002466). Retrieved January 10, 2026, from [\[Link\]](#)

- NIST. (n.d.). IR Spectrum of Benzoic acid, 2-hydroxy-3-nitro-. Retrieved January 10, 2026, from [\[Link\]](#)
- J&K Scientific. (n.d.). **3-Hydroxy-2-nitrobenzoic acid**, 97% | 602-00-6. Retrieved January 10, 2026, from [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 10, 2026, from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid. Retrieved January 10, 2026, from [\[Link\]](#)
- Chegg. (2020, June 29). Solved What IR peaks are present in 3-nitrobenzoic acid?. Retrieved January 10, 2026, from [\[Link\]](#)
- ResearchGate. (n.d.). Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. Retrieved January 10, 2026, from [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 10, 2026, from [\[Link\]](#)
- NIST. (n.d.). Benzoic acid, 3-hydroxy-. Retrieved January 10, 2026, from [\[Link\]](#)

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Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. [3-Hydroxy-2-nitrobenzoic acid | C7H5NO5 | CID 293291 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 4. [3-Hydroxy-2-nitrobenzoic acid | 602-00-6](https://chemicalbook.com) [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]
- 6. 3-Hydroxy-2-nitrobenzoic acid, CAS No. 602-00-6 - iChemical [ichemical.com]
- 7. lookchem.com [lookchem.com]
- 8. 3-Hydroxy-2-nitrobenzoic acid CAS#: 602-00-6 [m.chemicalbook.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. asdlib.org [asdlib.org]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. researchgate.net [researchgate.net]
- 18. organamation.com [organamation.com]
- 19. orgchemboulder.com [orgchemboulder.com]
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